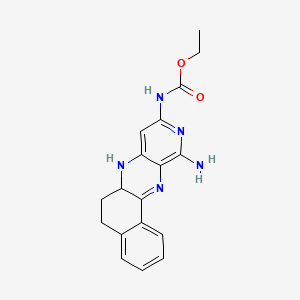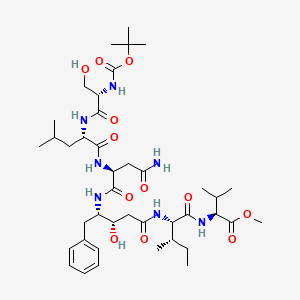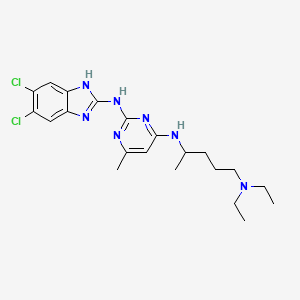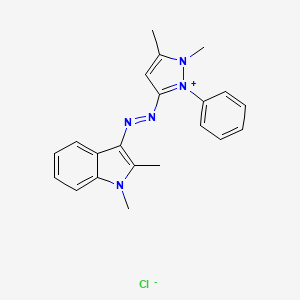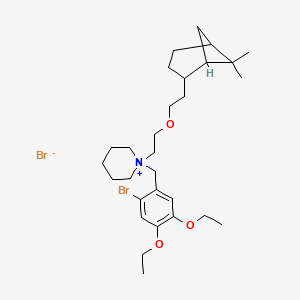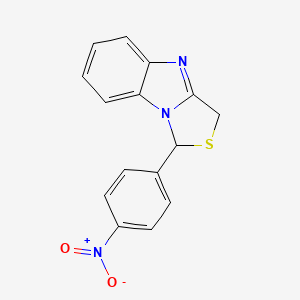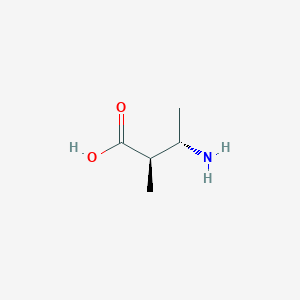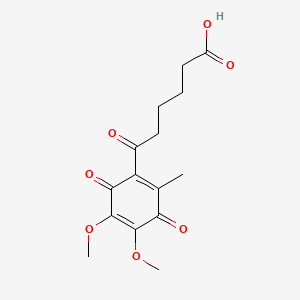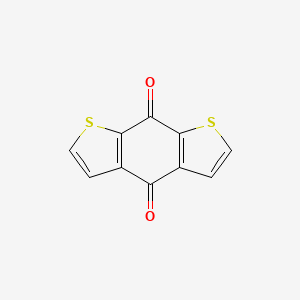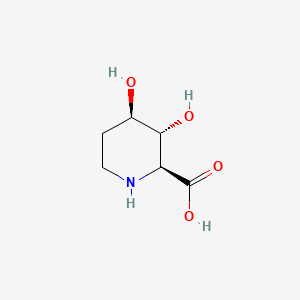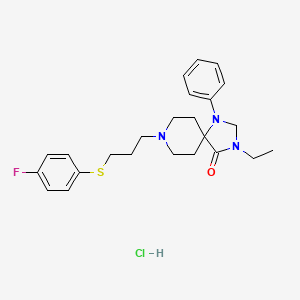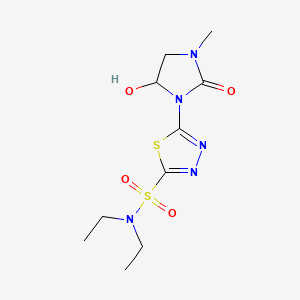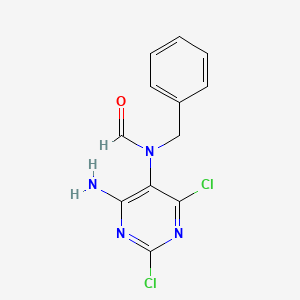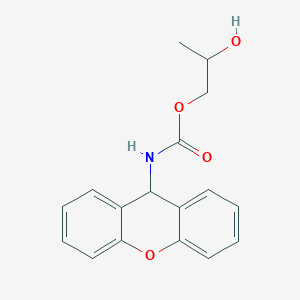
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate is a chemical compound with a molecular formula of C18H17N3O6 and a molecular weight of 371.3441 g/mol . This compound is part of the xanthene derivatives family, which are known for their diverse applications in various fields such as pharmaceuticals, dyes, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of xanthen-9-one with appropriate alkyl halides under specific conditions. One method involves the use of the dianion of xanthen-9-one, which reacts with alkyl halides to form various 9-alkyl derivatives of xanthen-9-ol . The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate include other xanthene derivatives such as:
- 9-phenyl-9H-xanthen-9-ol
- 9-cyclohepta-2,4,6-trien-1-yl-9H-xanthen-9-ol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
7473-47-4 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
2-hydroxypropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-11(19)10-21-17(20)18-16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
Clave InChI |
BCJYUPIJOQUJEA-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


